molecular formula C21H20F2N4O3 B593644 Posaconazole Impurity D CAS No. 357189-97-0

Posaconazole Impurity D

Cat. No. B593644
CAS RN: 357189-97-0
M. Wt: 414.413
InChI Key: FCASVHIAWJZBAQ-VFNWGFHPSA-N
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Description

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

Scientific Research Applications

Therapeutic Drug Monitoring

Posaconazole Impurity D: is crucial in the development of LC-MS/MS methods for therapeutic drug monitoring . This ensures the efficacy and safety of antifungal treatments by maintaining optimal drug levels, preventing toxicity, and improving clinical outcomes for patients with life-threatening fungal infections.

Oncology

In oncology, Posaconazole Impurity D plays a role in evaluating the efficacy and safety of posaconazole as a prophylactic agent against invasive fungal infections . It’s particularly significant in the context of hematologic malignancies and stem cell transplantation, where maintaining therapeutic drug levels is vital for patient survival.

Infectious Diseases

Clinical trials have demonstrated that Posaconazole Impurity D is effective in preventing invasive fungal infections (IFIs) in immunocompromised patients . It’s a key component in studies assessing the relative risk reduction of IFIs and optimizing prophylactic strategies.

Pharmacokinetics

Research involving Posaconazole Impurity D includes studies on the pharmacokinetics of posaconazole. This involves understanding how the drug is absorbed, distributed, metabolized, and excreted in the body, which is essential for dosage formulation and ensuring therapeutic effectiveness .

Biochemistry

In the field of biochemistry, Posaconazole Impurity D is used to study the interaction of posaconazole with biological molecules. It helps in understanding the drug’s mechanism of action at the molecular level, such as its inhibition of ergosterol synthesis in fungal cell membranes .

Analytical Chemistry

Posaconazole Impurity D: is significant in analytical chemistry for the development and validation of methods to detect and quantify posaconazole in various substances. It aids in ensuring the quality and consistency of posaconazole formulations .

Mechanism of Action

Target of Action

Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .

Biochemical Pathways

The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .

Future Directions

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce Posaconazole Impurity D . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Posaconazole Impurity D involves the conversion of 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide using hydrogen peroxide and catalytic amounts of trifluoroacetic acid.", "Starting Materials": [ "4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Hydrogen peroxide", "Trifluoroacetic acid" ], "Reaction": [ "Add hydrogen peroxide and catalytic amounts of trifluoroacetic acid to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide" ] }

CAS RN

357189-97-0

Product Name

Posaconazole Impurity D

Molecular Formula

C21H20F2N4O3

Molecular Weight

414.413

IUPAC Name

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide

InChI

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1

InChI Key

FCASVHIAWJZBAQ-VFNWGFHPSA-N

SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O

synonyms

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide

Origin of Product

United States

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